2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrido[2,3-d]pyrimidine family, which is known for its potential biological activities, including kinase inhibition and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the Knoevenagel condensation, followed by cyclization. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further processed to obtain the desired pyrido[2,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation and cyclization reactions, optimized for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form C5–C6 unsaturated systems.
Reduction: Reduction reactions can yield 5,6-dihydro derivatives.
Substitution: Substitution reactions, particularly at the amino and methylphenyl groups, can lead to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of novel heterocyclic compounds.
Biology: Acts as an inhibitor of various kinases, making it a valuable tool in studying signal transduction pathways.
Medicine: Potential therapeutic agent for treating cancers, arthritis, hepatitis C, and type II diabetes due to its kinase inhibition properties.
Industry: Utilized in the development of new drugs and as a chemical intermediate in the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of 2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one primarily involves the inhibition of tyrosine kinases. These enzymes catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins, a critical step in many signaling pathways. By inhibiting these kinases, the compound can disrupt cell signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Another pyrimidine derivative with kinase inhibition properties.
4-Amino-6-chloropyrimidine-5-carbaldehyde: Used as an intermediate in the synthesis of various pyrido[2,3-d]pyrimidines.
Uniqueness
2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which enhances its ability to selectively inhibit a broad range of kinases. This selectivity makes it a promising candidate for the development of targeted therapies for various diseases .
Properties
CAS No. |
1184914-61-1 |
---|---|
Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-amino-6-(2-methylphenyl)-8H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H12N4O/c1-8-4-2-3-5-10(8)11-6-9-7-16-14(15)18-12(9)17-13(11)19/h2-7H,1H3,(H3,15,16,17,18,19) |
InChI Key |
FNELRGVUXMQZQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=CN=C(N=C3NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.